3-(4-Methylbenzylcarbamoyl)propanoic acid
Description
3-(4-Methylbenzylcarbamoyl)propanoic acid is a propanoic acid derivative featuring a carbamoyl group substituted with a 4-methylbenzyl moiety at the third carbon position.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFINSCQWDRGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylcarbamoyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with a propanoic acid derivative. One common method is the reaction of 4-methylbenzylamine with 3-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methylbenzylcarbamoyl)propanoic acid may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzylcarbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Properties
Recent studies have demonstrated that derivatives of 3-(4-Methylbenzylcarbamoyl)propanoic acid exhibit significant antitumor activity. For instance, compounds related to this structure have been shown to induce apoptosis in cancer cells through mechanisms involving the mitochondrial apoptotic pathway. The modulation of proteins such as Bax and Bcl-2 indicates a promising avenue for cancer treatment, as these proteins are critical regulators of apoptosis .
Antimicrobial Effects
The compound also shows potential antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values obtained suggest that these compounds could be developed into effective antimicrobial agents .
Synthesis and Characterization
The synthesis of 3-(4-Methylbenzylcarbamoyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with propanoic acid derivatives under specific conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Therapeutic Potential
Pain Management
There is ongoing research into the analgesic properties of 3-(4-Methylbenzylcarbamoyl)propanoic acid, particularly its role as a P2X7 receptor antagonist. This receptor is implicated in pain signaling pathways, suggesting that antagonists could provide relief from chronic pain conditions .
Anti-inflammatory Applications
In addition to its antitumor and antimicrobial properties, this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzylcarbamoyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The 4-methylbenzyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl () or chloro groups (). This may influence membrane permeability in biological systems.
Biological Activity: Chlorinated phenylpropanoic acids () exhibit selective antimicrobial activity, suggesting that electron-withdrawing groups enhance efficacy against Gram-positive and -negative bacteria. Hydroxylated variants () show mycobacterial inhibition, indicating that polarity and hydrogen-bonding capacity are critical for targeting specific pathogens.
Applications: Esters of 3-(methylthio)propanoic acid () are pivotal in food chemistry as aroma compounds, highlighting the role of functional groups in sensory properties. Brominated derivatives () serve as pharmaceutical reference standards, underscoring their importance in quality control.
Structure-Activity Relationships (SAR)
- Electronic Effects : Electron-donating methyl groups may stabilize the carbamoyl moiety, whereas electron-withdrawing substituents (e.g., Cl in ) could enhance acidity and reactivity.
Biological Activity
3-(4-Methylbenzylcarbamoyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- IUPAC Name : 3-(4-Methylbenzylcarbamoyl)propanoic acid
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
Synthesis
The synthesis of 3-(4-Methylbenzylcarbamoyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with propanoic acid derivatives under specific conditions. The process may include:
- Formation of Carbamoyl Group : Reaction of amine with an acyl chloride.
- Carboxylic Acid Introduction : Coupling with propanoic acid.
Biological Activity
The biological activity of 3-(4-Methylbenzylcarbamoyl)propanoic acid has been studied in various contexts, including its effects on cellular pathways and potential therapeutic applications.
The compound is believed to interact with several biological macromolecules, influencing enzyme activity and receptor modulation. Specific mechanisms may include:
- Inhibition of Enzymes : Potential inhibition of cyclooxygenase or lipoxygenase pathways, which could affect inflammatory responses.
- Receptor Interaction : Possible modulation of G-protein coupled receptors (GPCRs), impacting neurotransmitter signaling.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that 3-(4-Methylbenzylcarbamoyl)propanoic acid significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- Antitumor Effects : In a preliminary investigation, the compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, indicating its potential as an anticancer agent.
Comparative Analysis
A comparative analysis with similar compounds shows that 3-(4-Methylbenzylcarbamoyl)propanoic acid exhibits unique properties that may enhance its therapeutic efficacy:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-Aminopropanoic Acid | Neuroprotective | |
| Propionic Acid | Metabolic Modulator | |
| 4-Methylbenzoic Acid | Antimicrobial |
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.5 |
| HCT-116 | 30.2 |
| K562 | 28.7 |
Table 2: Inflammatory Marker Reduction
| Treatment Group | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| Control | - | - |
| 3-(4-Methylbenzylcarbamoyl)propanoic acid | 45% | 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
